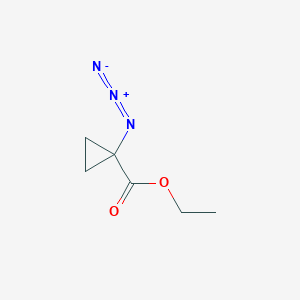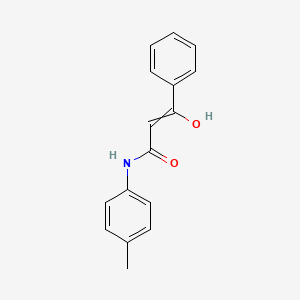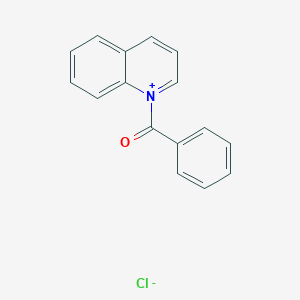
4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate typically involves the reaction of 4-(Methylsulfanyl)-1,3-benzothiazol-2-amine with thiocyanate reagents. One common method involves the use of ammonium thiocyanate in the presence of a suitable catalyst, such as iron(III) chloride, under mild conditions . The reaction proceeds via nucleophilic substitution, where the thiocyanate group replaces a leaving group on the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiocyanate group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the thiocyanate group with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide, potassium cyanide, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazoles .
Scientific Research Applications
4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit enzymes and disrupt cellular processes by binding to specific proteins and altering their function. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with a similar ring structure but lacking the thiocyanate group.
4-(Methylsulfanyl)-1,3-benzothiazol-2-amine: A precursor in the synthesis of the target compound.
Thiocyanate Derivatives: Compounds containing the thiocyanate group, such as phenyl thiocyanate and benzyl thiocyanate.
Uniqueness
4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate is unique due to the presence of both the methylsulfanyl and thiocyanate groups on the benzothiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
81870-75-9 |
|---|---|
Molecular Formula |
C9H6N2S3 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
(4-methylsulfanyl-1,3-benzothiazol-2-yl) thiocyanate |
InChI |
InChI=1S/C9H6N2S3/c1-12-6-3-2-4-7-8(6)11-9(14-7)13-5-10/h2-4H,1H3 |
InChI Key |
SBJZGOWTWGDAQD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


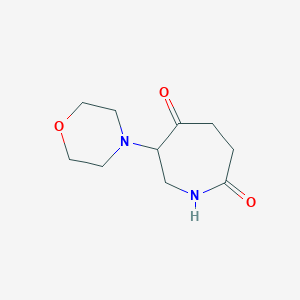
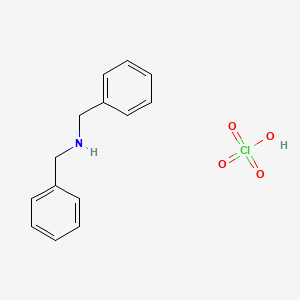
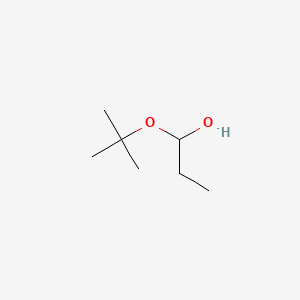
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)

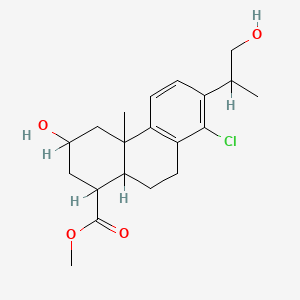
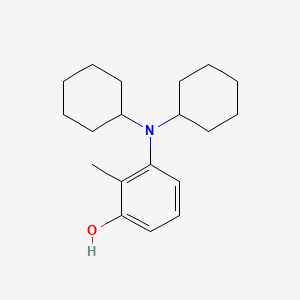

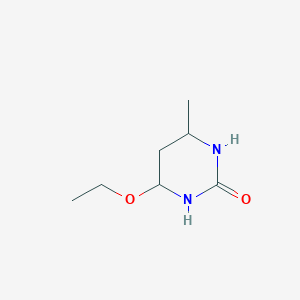
![4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol](/img/structure/B14418475.png)
